3-Methyl-4-(propane-2-sulfonamido)benzoic acid
Description
3-Methyl-4-(propane-2-sulfonamido)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a propane-2-sulfonamido substituent at the 4-position of the aromatic ring. The sulfonamido group in this compound may enhance solubility and biological interactions compared to simpler benzoic acid analogs, as sulfonamides are known for their hydrogen-bonding capabilities and role in drug design .
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-methyl-4-(propan-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7(2)17(15,16)12-10-5-4-9(11(13)14)6-8(10)3/h4-7,12H,1-3H3,(H,13,14) |
InChI Key |
VVPWYEQNOWEEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propane-2-sulfonamido)benzoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with propane-2-amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity 3-Methyl-4-(propane-2-sulfonamido)benzoic acid suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propane-2-sulfonamido)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamido group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid (HNO₃) and halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyl-4-(propane-2-sulfonamido)benzoic acid can be converted to 3-carboxy-4-(propane-2-sulfonamido)benzoic acid.
Reduction: The sulfonamido group can be reduced to 3-Methyl-4-(propane-2-aminomethyl)benzoic acid.
Substitution: Products such as 3-Methyl-4-(propane-2-sulfonamido)-2-nitrobenzoic acid or 3-Methyl-4-(propane-2-sulfonamido)-2-bromobenzoic acid.
Scientific Research Applications
3-Methyl-4-(propane-2-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Sulfonamide vs. Sulfonyl Derivatives
Key structural analogs include sulfonyl-substituted benzoic acids, such as 3-Methyl-4-(propane-2-sulfonyl)-benzoic acid (QD-6490, ). The distinction between sulfonamido (–SO₂–NH–) and sulfonyl (–SO₂–) groups significantly impacts physicochemical properties:
- Reactivity : Sulfonamides are more nucleophilic at the nitrogen atom, enabling interactions with biological targets (e.g., enzymes) or participation in further synthetic modifications.
| Compound Name | Substituent at 4-position | Molecular Weight (g/mol) | Predicted Solubility |
|---|---|---|---|
| 3-Methyl-4-(propane-2-sulfonamido)benzoic acid | Sulfonamido (–SO₂–NH–C₃H₇) | ~299.34* | Moderate-High |
| 3-Methyl-4-(propane-2-sulfonyl)benzoic acid | Sulfonyl (–SO₂–C₃H₇) | ~284.33* | Low-Moderate |
*Calculated based on standard atomic masses.
Toxicity Predictions Using QSTR Models
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice (). For 3-methyl-4-(propane-2-sulfonamido)benzoic acid:
- 0JA (Zero-order connectivity index) : Reflects the branching of the molecule. The methyl and sulfonamido groups likely increase 0JA compared to unsubstituted benzoic acid.
- 1JA (First-order connectivity index) : Influenced by the sulfonamido group’s topology, which may elevate 1JA due to additional bonds and branching.
- Predicted LD₅₀ : Higher connectivity indices (0JA × 1JA = JB) correlate with increased toxicity. This compound’s LD₅₀ is expected to be lower (more toxic) than benzoic acid (LD₅₀ ~2,530 mg/kg in rats) but higher than highly substituted analogs like trifluorinated derivatives (e.g., compounds) .
Electronic and Spectroscopic Properties
While direct data on 3-methyl-4-(propane-2-sulfonamido)benzoic acid are lacking, highlights that electric fields alter absorption spectra in related benzoic acid esters (e.g., DMABE). The sulfonamido group’s electron-withdrawing nature may redshift absorption bands compared to electron-donating substituents (e.g., –OCH₃), though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
